BenchChemオンラインストアへようこそ!

Tert-butyl 4-(hydroxymethyl)-4-(trifluoromethyl)piperidine-1-carboxylate

Lipophilicity Drug-likeness Permeability

Tert-butyl 4-(hydroxymethyl)-4-(trifluoromethyl)piperidine-1-carboxylate (CAS 1260893-18-2) is a fully substituted, Boc-protected piperidine building block bearing a hydroxymethyl and a trifluoromethyl group at the 4-position. With a molecular weight of 283.29 g/mol and a computed XLogP3 of 2.1, this compound occupies a distinct physicochemical space compared to its non-fluorinated analog tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (MW 215.29, XLogP3 ~0.76).

Molecular Formula C12H20F3NO3
Molecular Weight 283.291
CAS No. 1260893-18-2
Cat. No. B2527199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(hydroxymethyl)-4-(trifluoromethyl)piperidine-1-carboxylate
CAS1260893-18-2
Molecular FormulaC12H20F3NO3
Molecular Weight283.291
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(CO)C(F)(F)F
InChIInChI=1S/C12H20F3NO3/c1-10(2,3)19-9(18)16-6-4-11(8-17,5-7-16)12(13,14)15/h17H,4-8H2,1-3H3
InChIKeyCXJLSBIXCPFDGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-Butyl 4-(Hydroxymethyl)-4-(Trifluoromethyl)piperidine-1-carboxylate (CAS 1260893-18-2): Baseline Characterization for Informed Procurement


Tert-butyl 4-(hydroxymethyl)-4-(trifluoromethyl)piperidine-1-carboxylate (CAS 1260893-18-2) is a fully substituted, Boc-protected piperidine building block bearing a hydroxymethyl and a trifluoromethyl group at the 4-position [1]. With a molecular weight of 283.29 g/mol and a computed XLogP3 of 2.1, this compound occupies a distinct physicochemical space compared to its non-fluorinated analog tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (MW 215.29, XLogP3 ~0.76) [1][2]. It is commercially available from multiple reputable vendors at standard purity of 95–97%, with batch-specific QC data including NMR, HPLC, and GC . A recent patent application (WO2023051234) describes its use as an intermediate in the synthesis of covalent inhibitors of SARS-CoV-2 main protease, demonstrating tangible relevance in antiviral drug discovery programs [3].

Why Generic Substitution of CAS 1260893-18-2 Fails: Physicochemical and Synthetic Differentiation


Simple in-class substitution fails because the simultaneous presence of a hydroxymethyl handle, a trifluoromethyl group, and a Boc protecting group on a single piperidine core creates a non-redundant reactivity and physicochemical profile. Replacing this compound with the non-fluorinated analog tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate reduces the hydrogen-bond acceptor count from 6 to 3 and drops XLogP3 from 2.1 to ~0.76, fundamentally altering membrane permeability and target engagement potential [1][2]. Using a Cbz-protected analog such as benzyl 4-(hydroxymethyl)-4-(trifluoromethyl)piperidine-1-carboxylate changes the deprotection conditions from mild acidolysis (TFA/DCM) to hydrogenolysis, which may be incompatible with reduction-sensitive downstream functionality [3]. The hydroxyl analog tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate lacks the one-carbon spacer, restricting the conformational flexibility and derivatization options available at the 4-position . These differences are not cosmetic; they propagate into divergent metabolic stability, synthetic route viability, and ultimately the pharmacological properties of the final drug candidate.

Comparative Evidence Matrix for Tert-Butyl 4-(Hydroxymethyl)-4-(Trifluoromethyl)piperidine-1-carboxylate (CAS 1260893-18-2)


Lipophilicity Advantage: XLogP3 Comparison vs. Non-Fluorinated Analog

The target compound exhibits a computed XLogP3 of 2.1, representing a ~1.34 log unit increase in lipophilicity compared to its non-fluorinated analog tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (XLogP3 ~0.76) [1][2]. This difference is driven by the trifluoromethyl group, which is known to enhance membrane permeability and metabolic stability in medicinal chemistry campaigns [3].

Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Acceptor Capacity: 2-Fold Increase Over Non-Fluorinated Analog

The target compound possesses 6 hydrogen-bond acceptor sites (3 from the Boc carbamate, 3 from the CF3 group, plus the hydroxyl oxygen), compared to only 3 for the des-CF3 analog [1][2]. This doubling of HBA count is quantitatively attributable to the trifluoromethyl substituent and alters both aqueous solubility and protein-ligand interaction capacity [3].

Hydrogen bonding Solubility Target engagement

Boc vs. Cbz Protection: Orthogonal Deprotection Compatibility

The Boc group on the target compound enables deprotection under mild acidic conditions (e.g., TFA/CH₂Cl₂, 0–25 °C, 1–4 hours), leaving acid-sensitive functionality intact [1]. In contrast, the Cbz-protected analog benzyl 4-(hydroxymethyl)-4-(trifluoromethyl)piperidine-1-carboxylate requires hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH), conditions incompatible with olefinic, nitro, or certain heterocyclic motifs commonly encountered in advanced intermediates [2].

Protecting group strategy Synthetic route design Orthogonality

Molecular Weight and Heavy Atom Count: Comparison with Hydroxyl Analog

The target compound (MW 283.29, 19 heavy atoms) incorporates a methylene spacer between the piperidine ring and the hydroxyl group, providing an additional rotatable bond and synthetic handle compared to the hydroxyl analog tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate (MW 269.26, 17 heavy atoms) [1]. This extra carbon enables etherification, esterification, oxidation, and homologation chemistry that is inaccessible from the tertiary alcohol analog.

Fragment-based drug design Lead-likeness Molecular complexity

Documented Use in Patent Literature: SARS-CoV-2 Main Protease Inhibitor Synthesis

Patent application WO2023051234 explicitly describes the use of tert-butyl 4-(hydroxymethyl)-4-(trifluoromethyl)piperidine-1-carboxylate as an intermediate in the synthesis of covalent inhibitors targeting the SARS-CoV-2 main protease (Mᵖʳᵒ), with reported in vitro activity against multiple variants of concern [1]. This represents a concrete, citable precedent for the compound's utility in antiviral drug discovery, directly linking procurement to a specific, high-priority therapeutic program.

Antiviral Covalent inhibitor SARS-CoV-2 Patent evidence

Commercial Availability and Quality Control: Purity and Batch Consistency Data

The target compound is commercially available from multiple vendors with documented purity specifications: Bidepharm offers 97% purity with batch-specific NMR, HPLC, and GC QC data ; CymitQuimica (Fluorochem brand) supplies at 95.0% purity ; and Aladdin Scientific provides a ±97% specification [1]. This multi-vendor landscape with competing purity claims enables procurement teams to select based on specific QC and pricing requirements.

Procurement Quality control Batch reproducibility

Recommended Application Scenarios for Tert-Butyl 4-(Hydroxymethyl)-4-(Trifluoromethyl)piperidine-1-carboxylate (CAS 1260893-18-2)


Antiviral Drug Discovery: Covalent Protease Inhibitor Programs

Based on its documented use in WO2023051234 for synthesizing covalent SARS-CoV-2 main protease inhibitors [1], this compound is a priority building block for antiviral medicinal chemistry teams developing electrophilic warhead-containing inhibitors. The Boc group allows late-stage deprotection to expose the piperidine nitrogen for further functionalization, while the trifluoromethyl group enhances target binding through polar and steric effects.

CNS Drug Development Requiring Balanced Lipophilicity and Solubility

The XLogP3 of 2.1 and 6 hydrogen-bond acceptor sites [1] position this compound within favorable CNS drug-like space. Medicinal chemists targeting neurological disorders can leverage the hydroxymethyl handle for ether-linked side chain attachment, while the CF3 group contributes to metabolic stability and blood-brain barrier penetration, as established by the broader fluorinated piperidine literature [2].

Multi-Step Synthesis Requiring Orthogonal Protecting Group Strategy

When synthetic routes demand orthogonal protection (e.g., Fmoc or Alloc on other amines, benzyl ethers on other alcohols), the Boc group on this compound enables selective acidic deprotection without disturbing other protecting groups [1]. This is a critical differentiator from Cbz-protected analogs that require hydrogenolysis, incompatible with many functional groups encountered in complex molecule synthesis.

Scaffold Diversification in Fragment-Based Drug Discovery

The combination of a primary alcohol and Boc-protected secondary amine offers two distinct vectors for parallel derivatization, enabling rapid library synthesis for fragment elaboration or hit-to-lead optimization. The heavy atom count (19) and molecular weight (283.29) remain within fragment-lead ranges, and the 4,4-disubstitution pattern provides a conformationally constrained scaffold for exploring stereoelectronic effects [1].

Quote Request

Request a Quote for Tert-butyl 4-(hydroxymethyl)-4-(trifluoromethyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.